3-Thiophenecarboxylicacid,tetrahydro-5-methyl-4-oxo-(9CI) 3-Thiophenecarboxylicacid,tetrahydro-5-methyl-4-oxo-(9CI)
Brand Name: Vulcanchem
CAS No.: 80880-77-9
VCID: VC18473073
InChI: InChI=1S/C6H8O3S/c1-3-5(7)4(2-10-3)6(8)9/h3-4H,2H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C6H8O3S
Molecular Weight: 160.19 g/mol

3-Thiophenecarboxylicacid,tetrahydro-5-methyl-4-oxo-(9CI)

CAS No.: 80880-77-9

Cat. No.: VC18473073

Molecular Formula: C6H8O3S

Molecular Weight: 160.19 g/mol

* For research use only. Not for human or veterinary use.

3-Thiophenecarboxylicacid,tetrahydro-5-methyl-4-oxo-(9CI) - 80880-77-9

Specification

CAS No. 80880-77-9
Molecular Formula C6H8O3S
Molecular Weight 160.19 g/mol
IUPAC Name 5-methyl-4-oxothiolane-3-carboxylic acid
Standard InChI InChI=1S/C6H8O3S/c1-3-5(7)4(2-10-3)6(8)9/h3-4H,2H2,1H3,(H,8,9)
Standard InChI Key OBONHXMGQCRBEB-UHFFFAOYSA-N
Canonical SMILES CC1C(=O)C(CS1)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

The IUPAC name for this compound is 5-methyl-4-oxothiolane-3-carboxylic acid, reflecting its tetrahydrothiophene (thiolane) core substituted with a methyl group at position 5, a ketone at position 4, and a carboxylic acid at position 3 . The thiolane ring adopts a partially saturated conformation, reducing aromaticity compared to parent thiophene derivatives while retaining sulfur’s electronic contributions.

Structural Highlights:

  • Core Framework: Tetrahydrothiophene (thiolane) ring system.

  • Functional Groups:

    • Carboxylic acid (-COOH) at C3.

    • Ketone (=O) at C4.

    • Methyl (-CH3_3) substituent at C5.

  • Stereochemistry: The tetrahydro configuration introduces potential stereoisomerism, though specific stereochemical data remain underexplored in available literature .

Molecular Data Table:

PropertyValueSource
CAS No.80880-77-9
Molecular FormulaC6H8O3S\text{C}_6\text{H}_8\text{O}_3\text{S}
Molecular Weight160.19 g/mol
IUPAC Name5-methyl-4-oxothiolane-3-carboxylic acid
Canonical SMILESCC1C(=O)C(CS1)C(=O)O
InChI KeyOBONHXMGQCRBEB-UHFFFAOYSA-N

Synthesis and Preparation

Key Challenges:

  • Regioselectivity: Ensuring precise substitution at C3, C4, and C5 requires controlled reaction conditions.

  • Yield Optimization: Reported yields for similar compounds are modest (~20–40%), necessitating catalyst screening or flow chemistry approaches .

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1700 cm1^{-1} (carboxylic acid and ketone) and ν(S-C)\nu(\text{S-C}) at ~600 cm1^{-1} .

  • NMR (Predicted):

    • 1H^1\text{H}: δ 2.1–2.3 (methyl, singlet), δ 3.2–3.5 (thiolane CH2_2), δ 12.5 (carboxylic acid, broad) .

    • 13C^{13}\text{C}: δ 180–185 (C=O), δ 50–55 (thiolane C), δ 25–30 (methyl) .

Reactivity and Functional Applications

Chemical Reactivity

  • Acid-Base Behavior: The carboxylic acid group (pKa ~4.1 ) enables salt formation with bases, enhancing solubility for pharmaceutical formulations .

  • Nucleophilic Acyl Substitution: Reactivity at the carbonyl groups facilitates amide or ester synthesis, relevant to polymer and drug design .

  • Redox Activity: The ketone group is reducible to secondary alcohols, offering pathways to diversifed analogs.

Applications in Research

  • Pharmaceutical Intermediates: Potential building block for protease inhibitors or anti-inflammatory agents due to structural mimicry of natural substrates .

  • Materials Science: Incorporation into conductive polymers (e.g., polythiophenes) for optoelectronic devices, leveraging sulfur’s electron-rich nature .

  • Catalysis: As a ligand in transition metal complexes for asymmetric synthesis .

Comparative Analysis with Related Compounds

3-Thiophenecarboxylic Acid (CAS 88-13-1)

Property3-Thiophenecarboxylicacid,tetrahydro-5-methyl-4-oxo-(9CI)3-Thiophenecarboxylic Acid
AromaticityNon-aromatic (tetrahydro)Aromatic
Functional GroupsCarboxylic acid, ketone, methylCarboxylic acid
Solubility in Water~4.3 g/L~4.3 g/L
ApplicationsPharmaceuticals, polymersOrganic synthesis

Future Directions and Research Opportunities

  • Stereoselective Synthesis: Exploring asymmetric catalysis to access enantiopure forms for chiral drug development .

  • Biological Screening: Evaluating antimicrobial or anticancer activity through high-throughput assays .

  • Polymer Chemistry: Developing novel copolymers for flexible electronics or biodegradable materials .

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